molecular formula C6H12BrNO B1310522 2-BROMO-N-BUTYLACETAMIDE CAS No. 67056-04-6

2-BROMO-N-BUTYLACETAMIDE

Cat. No.: B1310522
CAS No.: 67056-04-6
M. Wt: 194.07 g/mol
InChI Key: FSIWKWBJLWSJFJ-UHFFFAOYSA-N
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Description

2-BROMO-N-BUTYLACETAMIDE is an organic compound that belongs to the class of amides. It is characterized by the presence of a bromine atom attached to the acetamide group, with a butyl group as a substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-BUTYLACETAMIDE typically involves the bromination of N-butylacetamide. One common method is the reaction of N-butylacetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-BUTYLACETAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: Oxidation can lead to the formation of more complex functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Formation of N-substituted acetamides.

    Reduction Reactions: Formation of N-butylamine.

    Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-BROMO-N-BUTYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-BROMO-N-BUTYLACETAMIDE involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-butyl-: Lacks the bromine atom, resulting in different reactivity and properties.

    Acetamide, 2-chloro-N-butyl-: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

    Acetamide, 2-iodo-N-butyl-:

Uniqueness

2-BROMO-N-BUTYLACETAMIDE is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it a valuable compound for specific synthetic and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-2-3-4-8-6(9)5-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIWKWBJLWSJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445001
Record name Acetamide, 2-bromo-N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67056-04-6
Record name Acetamide, 2-bromo-N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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